Cas no 852377-02-7 (2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- Acetamide, 2-[[3-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
- HMS1651M17
- SR-01000099166-1
- AKOS024595482
- AB00672104-01
- 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- SR-01000099166
- F0676-0727
- 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- 852377-02-7
-
- インチ: 1S/C15H15N5O2S/c1-2-22-11-5-3-10(4-6-11)15-18-17-13-7-8-14(19-20(13)15)23-9-12(16)21/h3-8H,2,9H2,1H3,(H2,16,21)
- InChIKey: VYRPFXKTFBCVME-UHFFFAOYSA-N
- SMILES: C(N)(=O)CSC1=NN2C(C3=CC=C(OCC)C=C3)=NN=C2C=C1
計算された属性
- 精确分子量: 329.09464591g/mol
- 同位素质量: 329.09464591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 405
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- XLogP3: 1.5
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 14.95±0.40(Predicted)
2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0727-10μmol |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-25mg |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-15mg |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-20μmol |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-2mg |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-10mg |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-2μmol |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-30mg |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-5μmol |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0727-5mg |
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852377-02-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
Recent Advances in the Study of 2-{3-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS: 852377-02-7)
The compound 2-{3-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS: 852377-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyridazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and inflammatory pathways. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and proliferative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 852377-02-7 exhibits potent inhibitory activity against p38 MAP kinase, a critical mediator of inflammatory responses. The study highlighted the compound's high selectivity and low cytotoxicity, making it a promising candidate for further development as an anti-inflammatory agent. Molecular docking studies revealed that the ethoxyphenyl and triazolopyridazine moieties play a crucial role in binding to the kinase's active site, providing insights for future structural optimization.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in oncology. A preprint article from BioRxiv (2024) reported that 2-{3-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide exhibits antiproliferative effects in several cancer cell lines, including breast and lung cancer. The study attributed these effects to the compound's ability to induce apoptosis and inhibit cell cycle progression at the G2/M phase. Furthermore, synergistic effects were observed when the compound was combined with standard chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment.
Pharmacokinetic studies have also been a focus of recent research. A 2023 paper in Drug Metabolism and Disposition evaluated the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 852377-02-7 in rodent models. The results indicated favorable oral bioavailability and moderate plasma half-life, although challenges remain in optimizing its metabolic stability. Structural modifications, such as the introduction of fluorine atoms, are currently being explored to enhance the compound's metabolic resistance while maintaining its therapeutic efficacy.
Looking ahead, the future research directions for 2-{3-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide include further mechanistic studies to identify additional molecular targets, as well as the development of more potent and selective analogs. The compound's unique chemical structure and promising biological activities position it as a valuable scaffold for drug discovery in inflammation, oncology, and potentially other therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
852377-02-7 (2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) Related Products
- 2680534-50-1(1-(hydroxymethyl)bicyclo3.2.0heptan-2-one)
- 2172035-70-8(4-(trifluoromethyl)oxolane-3-carboxamide)
- 2228569-26-2(2,2-difluoro-3-(1H-indol-2-yl)propanoic acid)
- 2172511-39-4(4-bromo-3-(sulfanylmethyl)phenol)
- 1564813-55-3(N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)
- 1316222-38-4(N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)
- 2229121-84-8(tert-butyl N-1-(azetidin-3-yl)-3,3-dimethylbutan-2-ylcarbamate)
- 863301-92-2(2-Phenethyl-1h-pyrrolo-[2,3-c]-pyridine)
- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)
- 1009410-64-3(N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide)




